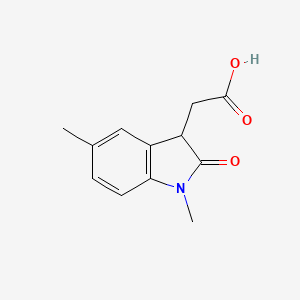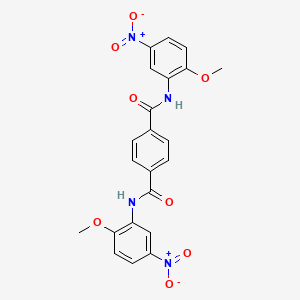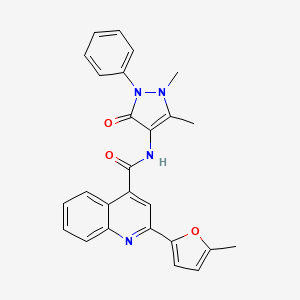![molecular formula C13H17N5O3 B11115658 4-amino-N-{2-[(3-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11115658.png)
4-amino-N-{2-[(3-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like NaBH4 or LiAlH4 can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
4-AMINO-N-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 4-AMINO-N-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The oxadiazole ring is known to enhance the compound’s stability and reactivity, making it effective in binding to these targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylamino derivatives: These compounds share structural similarities and exhibit comparable reactivity and applications.
Oxadiazole derivatives: Compounds with similar oxadiazole rings are known for their stability and versatility in chemical reactions.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its stability make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17N5O3 |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
4-amino-N-[2-[(3-methoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C13H17N5O3/c1-20-10-4-2-3-9(7-10)8-15-5-6-16-13(19)11-12(14)18-21-17-11/h2-4,7,15H,5-6,8H2,1H3,(H2,14,18)(H,16,19) |
InChI Key |
ZEDVPOGALIZOLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCNC(=O)C2=NON=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl {2-[(3-methylphenyl)amino]-2-oxoethyl}carbamate](/img/structure/B11115589.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate](/img/structure/B11115595.png)


![1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine](/img/structure/B11115617.png)


![2-(4-Methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B11115634.png)

![2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate](/img/structure/B11115648.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B11115662.png)
![2-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide](/img/structure/B11115663.png)

